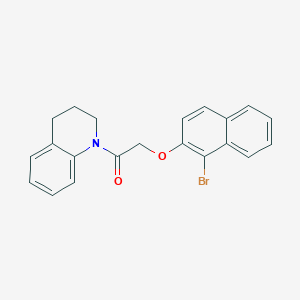![molecular formula C26H21FN2O3S B324638 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide](/img/structure/B324638.png)
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex molecular structure that includes a fluorophenyl group, a sulfonyl group, and a diphenylacetamide moiety. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2,2-diphenylacetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the fluorophenyl group enhances the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide
- N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide
Uniqueness
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2,2-diphenylacetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to its bromine and chlorine analogs. This makes it particularly valuable in applications requiring high specificity and potency .
Propriétés
Formule moléculaire |
C26H21FN2O3S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H21FN2O3S/c27-21-11-13-23(14-12-21)29-33(31,32)24-17-15-22(16-18-24)28-26(30)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,25,29H,(H,28,30) |
Clé InChI |
BDYGVZJQYWHZAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B324555.png)
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B324558.png)
![N-(2,5-dimethylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B324559.png)
![N-(2,5-dimethylphenyl)-4-{2-[(2-methoxy-1-naphthyl)methylene]hydrazino}-4-oxobutanamide](/img/structure/B324560.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B324561.png)
![methyl N-[(4-bromo-5-methyl-2-oxoindol-3-yl)amino]carbamate](/img/structure/B324562.png)
![methyl N-[(2-oxoindol-3-yl)amino]carbamate](/img/structure/B324563.png)
![methyl N-[[(E)-(2-methylindol-3-ylidene)methyl]amino]carbamate](/img/structure/B324564.png)
![4,6-dimethyl-1-{[1-(2-naphthyl)ethylidene]amino}-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B324572.png)
![4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B324574.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B324576.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B324577.png)

![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}-4-methylpiperidine](/img/structure/B324579.png)
